Cas no 946250-08-4 (4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine)

4-4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine is a specialized heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and a methyl group at the 6- and 2-positions, respectively. The piperazine ring, linked via a benzenesulfonyl group with dichloro substitutions, enhances its structural complexity and potential reactivity. This compound is of interest in medicinal chemistry and agrochemical research due to its sulfonamide and piperazine moieties, which are known to contribute to bioactivity. Its well-defined molecular structure makes it suitable for further derivatization or as a key intermediate in the synthesis of pharmacologically active molecules. The presence of electron-withdrawing chlorine atoms may also influence its binding affinity in target interactions.
4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine structure
946250-08-4 structure
Product Name:4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine
CAS No:946250-08-4
MF:C16H18Cl2N4O3S
MW:417.310120105743
CID:5939370
PubChem ID:42473813
Update Time:2025-10-28

4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine
    • 4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
    • AKOS024648488
    • 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
    • 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
    • F2443-0016
    • 946250-08-4
    • Inchi: 1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9-10H,5-8H2,1-2H3
    • InChI Key: OMJOXHOZHRQJNZ-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(OC)=CC(N2CCN(S(C3=CC(Cl)=CC=C3Cl)(=O)=O)CC2)=N1

Computed Properties

  • Exact Mass: 416.0476670g/mol
  • Monoisotopic Mass: 416.0476670g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 84Ų

4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine Pricemore >>

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Additional information on 4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine

Introduction to 4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine (CAS No. 946250-08-4)

4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine, identified by its CAS number 946250-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrimidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a piperazine moiety linked to a pyrimidine core, further functionalized with a 2,5-dichlorobenzenesulfonyl group and a 6-methoxy-2-methyl substituent. Such structural features contribute to its unique chemical properties and biological interactions, making it a subject of interest for further exploration.

The synthesis of 4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of the 2,5-dichlorobenzenesulfonyl group introduces electrophilic centers that can participate in nucleophilic substitution reactions, while the piperazine ring provides a hydrogen bond acceptor capability, enhancing its solubility and binding affinity in biological systems. The 6-methoxy-2-methyl substituent further modulates the electronic properties of the pyrimidine ring, influencing its reactivity and interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic benefits. Pyrimidine derivatives, in particular, have been extensively studied due to their role as key pharmacophores in various drugs used to treat conditions such as cancer, infectious diseases, and neurological disorders. The compound CAS No. 946250-08-4, with its unique structural composition, presents an opportunity to explore new pharmacological pathways and mechanisms of action.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The piperazine-pyrimidine core is a recognized scaffold in drug design, known for its ability to interact with biological macromolecules such as enzymes and receptors. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the resulting compounds. For instance, the 2,5-dichlorobenzenesulfonyl group may serve as a linker or anchor point for further derivatization, allowing for the creation of molecules with tailored properties.

Recent studies have highlighted the importance of pyrimidine derivatives in inhibiting kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention. The compound CAS No. 946250-08-4 could potentially be developed into a kinase inhibitor by incorporating additional functional groups that enhance its binding affinity to specific enzyme targets. Preliminary computational studies suggest that modifications to the 6-methoxy-2-methyl moiety could improve its selectivity and potency as an inhibitor.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Advanced computational methods such as molecular docking and quantum mechanics simulations allow researchers to predict the binding interactions between small molecules and biological targets with high accuracy. These tools have been instrumental in identifying lead compounds for further development and optimizing their pharmacological properties. In the case of 4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine, computational studies could help elucidate its binding mode to potential targets and guide the design of more effective derivatives.

Another area of interest is the exploration of this compound's pharmacokinetic properties. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. The structural features of CAS No. 946250-08-4, particularly the presence of polar functional groups like the sulfonyl group and hydroxyl-like oxygen atoms in the methoxy group, suggest that it may exhibit moderate solubility in both water and organic solvents. This balance could enhance its bioavailability while allowing for formulation flexibility.

In conclusion,4-4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine (CAS No. 946250-08-4) represents a promising candidate for further pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents challenges that require expertise in organic chemistry but also offers opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyrimidine derivatives,this compound may play a significant role in advancing our understanding of drug design and development.

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